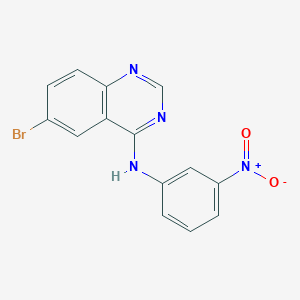
6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine” is a chemical compound with the CAS Number: 307538-22-3 . It has a molecular weight of 345.16 and its IUPAC name is N-(6-bromo-4-quinazolinyl)-N-(3-nitrophenyl)amine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H9BrN4O2/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(7-10)19(20)21/h1-8H,(H,16,17,18) . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 345.16 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Traceless Solid-Phase Synthesis
The compound 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine has been utilized in the traceless solid-phase synthesis of 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinazolin-2-ones. This synthesis involves a multi-step process starting with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, leading to the generation of resin-bound aniline with two diversity points, and finally, the aniline is released to produce the desired products in high yield and purity (Wang et al., 2005).
Pd-Catalyzed Amination for Derivative Synthesis
This compound has also been a precursor in Pd-catalyzed amination reactions, specifically with 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives. The process involved optimization across various catalysts, ligands, bases, and solvents, and the combination of Pd2(dba)3 with DavePhos proved most efficient for these conversions, offering insights into the relative reactivity of different halogen-substituted quinazolinones (Garlapati et al., 2012).
Synthesis of Novel Antihistaminic Agents
A series of novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones were synthesized using a multi-step process starting from anthranilic acid. This synthesis pathway involved the use of 3-(2-bromo ethylamino)-2-phenyl quinazolin-4(3H)-one as the starting material and explored its potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2012).
Photodynamic Therapeutics and Antimicrobial Applications
Photodynamic Therapeutics Development
The compound has also been involved in the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, which, upon incorporation of chromophores and auxochromes, show significant photo-activity towards plasmid DNA under UV irradiation. This is of interest for developing novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antimicrobial Studies
Additionally, heterocyclic compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one structures synthesized using this compound have been reported to possess significant biological activity. These compounds have been subjected to antimicrobial studies, highlighting their potential therapeutic applications (Raval et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-N-(3-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(7-10)19(20)21/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVOSWDXTULZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)
![N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2771903.png)
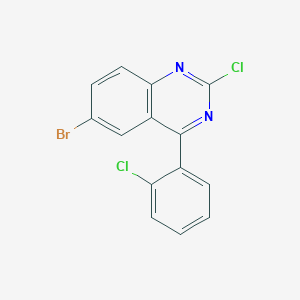
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2771906.png)
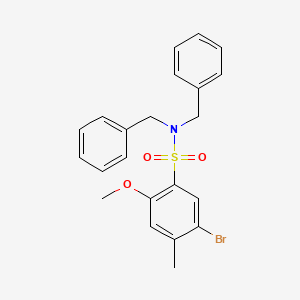

![3-fluoro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2771910.png)
![N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide](/img/structure/B2771911.png)
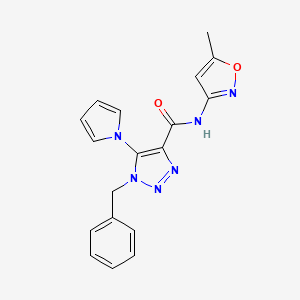
![2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2771914.png)
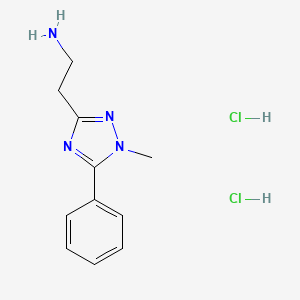
![N-(2-ethyl-6-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2771917.png)
![3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline](/img/structure/B2771921.png)
![N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2771922.png)
